N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11N5O2S and its molecular weight is 325.35. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial efficacy at concentrations that are non-cytotoxic to mammalian cells, indicating their potential as therapeutic agents. The antibacterial activity is further supported by QSAR studies, which help in understanding the relationship between the chemical structure and biological activity of these compounds (Palkar et al., 2017).
Antifungal Properties
In addition to their antibacterial properties, some derivatives of this chemical structure have been synthesized and evaluated for their antifungal efficacy. These compounds have demonstrated significant activity against various fungal pathogens, which highlights their potential in treating fungal infections. The synthesis and characterization of these compounds, along with their biological evaluation, lay the foundation for further research in this area (Mohareb et al., 2004).
Anticancer Activity
Some derivatives containing the this compound scaffold have been synthesized and assessed for their anticancer properties. These compounds have been tested against various cancer cell lines, including breast cancer cells, where they have shown promising anticancer activity. The synthesis, spectral characterization, and evaluation of these compounds provide valuable insights into their potential use as anticancer agents (Senthilkumar et al., 2021).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase (CA) is another notable application of compounds related to this compound. Metal complexes of related compounds have been synthesized and shown to possess strong CA inhibitory properties. These complexes have been found to be more potent inhibitors of human carbonic anhydrase isoenzymes hCA-I and hCA-II than the parent compound, indicating their potential therapeutic value in diseases where CA activity is implicated (Büyükkıdan et al., 2013).
Supramolecular Gelators
Some N-(thiazol-2-yl)benzamide derivatives, closely related to the chemical structure , have been synthesized and studied for their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions in gelation, which is critical for the development of new materials with potential applications in various fields, including drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, which in turn would affect its efficacy.
Result of Action
The compound’s action results in a reduction of inflammation . By inhibiting the COX enzymes, it reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and associated symptoms .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c1-9-8-13(18-14(21)11-6-7-16-22-11)20(19-9)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECCVBODVLEOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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